![molecular formula C11H15NO B1525538 1-[2-(Allyloxy)phenyl]ethanamine CAS No. 1184578-88-8](/img/structure/B1525538.png)
1-[2-(Allyloxy)phenyl]ethanamine
Overview
Description
“1-[2-(Allyloxy)phenyl]ethanamine” is a chemical compound with the CAS Number: 1184578-88-8 . It has a molecular weight of 177.25 and its molecular formula is C11H15NO . It is a light yellow to brown liquid .
Molecular Structure Analysis
The InChI code for “1-[2-(Allyloxy)phenyl]ethanamine” is 1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3 . This indicates that the compound has a phenyl ring joined to an amino group via a two-carbon sidechain .Physical And Chemical Properties Analysis
“1-[2-(Allyloxy)phenyl]ethanamine” is a light yellow to brown liquid . Its density is reported as 1.0±0.1 g/cm3 . The boiling point is 283.8±28.0 °C at 760 mmHg .Scientific Research Applications
Medicine: Potential Antibacterial Agent
“1-[2-(Allyloxy)phenyl]ethanamine” has been investigated for its potential use as an antibacterial agent. A study highlighted the synthesis of a novel heterocyclic chalcone derivative of this compound, which showed promising antibacterial activity against Gram-negative bacteria such as E. coli and S. flexneri, compared to standard drugs like Tetracycline .
Material Science: Surfactant Analysis
The interaction of “1-[2-(Allyloxy)phenyl]ethanamine” derivatives with surfactants has been studied using fluorescence spectroscopy. This interaction is crucial for determining the Critical Micelle Concentration (CMC) of surfactants, which is a significant parameter in material science for the production of cleaning agents and emulsifiers .
Safety and Hazards
The safety data sheet for “1-[2-(Allyloxy)phenyl]ethanamine” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2-prop-2-enoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9H,1,8,12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYCMDUAJKNKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Allyloxy)phenyl]ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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